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molecular formula C8H5FO2 B140404 2-(4-Fluorophenyl)-2-oxoacetaldehyde CAS No. 403-32-7

2-(4-Fluorophenyl)-2-oxoacetaldehyde

Cat. No. B140404
M. Wt: 152.12 g/mol
InChI Key: IPWSCROFORAGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249130B2

Procedure details

Selenium dioxide (6.70 g, 61.0 mmol) was added to a solution of 4-fluoroacetophenone (8.43 g, 61.0 mmol) in dioxane (100 mL) and water (3 mL), and the resulting mixture was heated at 55° C. until complete dissolution of selenium dioxide had occurred. The reaction mass was then refluxed for 5-6 hrs. After completion of the reaction (TLC), the mixture was filtered and the filtrate was concentrated in vacuo affording a viscous oil. Water (50 mL) was added and the resulting mixture was stirred for 12 hrs, after which time the solid was collected on a filter, washed with water (25 mL) and dried in vacuo, affording 4-fluorophenylglyoxal (6.60 g, 85%).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[CH3:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6]>O1CCOCC1.O>[F:13][C:10]1[CH:11]=[CH:12][C:7]([C:5]([CH:4]=[O:2])=[O:6])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
8.43 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was then refluxed for 5-6 hrs
Duration
5.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (TLC)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
affording a viscous oil
CUSTOM
Type
CUSTOM
Details
after which time the solid was collected on a filter
WASH
Type
WASH
Details
washed with water (25 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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